An In-depth Technical Guide to (2-(1H-pyrrol-1-yl)phenyl)methanol (CAS Number: 61034-86-4)
An In-depth Technical Guide to (2-(1H-pyrrol-1-yl)phenyl)methanol (CAS Number: 61034-86-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(1H-pyrrol-1-yl)phenyl)methanol is a heterocyclic compound featuring a pyrrole ring attached to a phenylmethanol group. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities.[1][2][3] This diverse bioactivity includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] The incorporation of a phenylmethanol substituent introduces additional possibilities for molecular interactions and metabolic pathways, making this compound a subject of interest for further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological relevance of (2-(1H-pyrrol-1-yl)phenyl)methanol.
Physicochemical Properties
A summary of the key physicochemical properties for (2-(1H-pyrrol-1-yl)phenyl)methanol is presented below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the scientific literature.
| Property | Value | Reference |
| CAS Number | 61034-86-4 | [6] |
| Molecular Formula | C₁₁H₁₁NO | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Solubility | No specific data found. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenyl ring, the methylene group, and the hydroxyl group. The chemical shifts will be influenced by the electronic environment of each proton.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including those in the pyrrole and phenyl rings, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum of (2-(1H-pyrrol-1-yl)phenyl)methanol would be expected to exhibit characteristic absorption bands corresponding to:
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O-H stretching of the alcohol group.
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C-H stretching of the aromatic and pyrrole rings.
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C=C stretching of the aromatic and pyrrole rings.
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C-N stretching of the pyrrole ring.
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C-O stretching of the alcohol group.
Mass Spectrometry (MS)
Mass spectrometry data would provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (173.21).
Synthesis
While a specific, detailed experimental protocol for the synthesis of (2-(1H-pyrrol-1-yl)phenyl)methanol was not found in the reviewed literature, general methods for the synthesis of N-arylpyrroles can be adapted. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
A plausible synthetic route could involve the reaction of 2-aminobenzyl alcohol with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions. The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of (2-(1H-pyrrol-1-yl)phenyl)methanol.
Potential Biological Activities and Applications in Drug Development
The pyrrole scaffold is a key component in a wide array of biologically active molecules, exhibiting properties that are highly relevant to drug discovery.[1][2][3]
General Pharmacological Profile of Pyrrole Derivatives
Pyrrole-containing compounds have been reported to possess a diverse range of pharmacological activities, including:
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Anticancer Activity: Many pyrrole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]
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Antimicrobial Activity: The pyrrole nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.[4]
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Anti-inflammatory Activity: Certain pyrrole derivatives have demonstrated anti-inflammatory effects through various mechanisms.
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Neuroprotective Effects: Some pyrrole-containing molecules have shown promise in models of neurodegenerative diseases.[5]
Potential Signaling Pathway Involvement
Given the broad bioactivity of pyrrole derivatives, (2-(1H-pyrrol-1-yl)phenyl)methanol could potentially interact with various cellular signaling pathways. The specific biological targets would depend on the overall three-dimensional structure of the molecule and its ability to bind to specific proteins. Research into analogs has shown that pyrrole-phenyl structures can be designed to target specific receptors and enzymes. For instance, derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes implicated in Alzheimer's disease.[7]
The diagram below illustrates a general workflow for the initial biological evaluation of a novel compound like (2-(1H-pyrrol-1-yl)phenyl)methanol.
Caption: Workflow for biological evaluation of (2-(1H-pyrrol-1-yl)phenyl)methanol.
Conclusion
(2-(1H-pyrrol-1-yl)phenyl)methanol represents a molecule of interest within the broader class of bioactive pyrrole-containing compounds. While comprehensive experimental data for this specific chemical entity is limited in the public domain, its structural motifs suggest potential for a range of pharmacological activities. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its biological effects and mechanisms of action. Such studies would be invaluable for assessing its potential as a lead compound in future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scbt.com [scbt.com]
- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
